

Technical Assessment: Structural Elucidation of Sterically Hindered D- -A Chromophores

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Compound of Interest

Compound Name: 4-(Methyl(o-tolyl)amino)benzaldehyde
CAS No.: 41568-05-2
Cat. No.: B1427868

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Subject: ¹H NMR Interpretation of **4-(Methyl(o-tolyl)amino)benzaldehyde** CAS: 114042-36-9 (Analogous Reference) | Method: 400 MHz ¹H NMR in CDCl₃

Executive Summary & Application Context

In the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials, the **4-(Methyl(o-tolyl)amino)benzaldehyde** scaffold represents a critical "Donors-

-Acceptor" (D-

-A) building block. Unlike its planar analog 4-(Dimethylamino)benzaldehyde (DMABA), this molecule incorporates an ortho-tolyl group.

Why this matters: The o-methyl group introduces a specific steric lock. This forces the donor aryl ring to twist out of planarity relative to the nitrogen center, reducing intermolecular

- stacking while maintaining the intramolecular charge transfer (ICT) to the aldehyde. For the

synthetic chemist, confirming this structure is not just about purity—it is about verifying the steric conformation that dictates the material's optoelectronic efficiency.

1H NMR Spectral Assignment (The Core)

The spectrum of this molecule is defined by three distinct regions: the deshielded aldehyde, the complex aromatic region (overlapping systems), and the high-field aliphatic signals.

Experimental Conditions

- Solvent: Chloroform-d (CDCl_3) - Reference residual peak at 7.26 ppm.
- Concentration: ~10 mg/0.6 mL.
- Temperature: 298 K.

Detailed Peak Assignment Table

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.72 - 9.76	Singlet (s)	1H	-CHO (Aldehyde)	Characteristic D- -A aldehyde. Slightly upfield compared to unsubstituted benzaldehyde (10.0 ppm) due to strong electron donation from the amine.
7.65 - 7.70	Doublet (d, J 8.8 Hz)	2H	Ar-H (a)	Protons ortho to the Carbonyl group. Deshielded by the anisotropy of the C=O bond. Part of the AA'BB' system.
7.25 - 7.35	Multiplet (m)	~2H	Tolyl Ar-H	Overlapping signals from the o-tolyl ring (positions 3 and 5 relative to N). Hard to resolve fully from solvent in dilute samples.
7.10 - 7.20	Multiplet (m)	~2H	Tolyl Ar-H	Remaining o-tolyl protons (positions 4 and 6). The o-methyl group breaks the

symmetry,
creating a
complex ABCD-
like pattern.

6.65 - 6.75

Doublet (d, J
8.8 Hz)

2H

Ar-H (b)

Protons ortho to
the Nitrogen (on
the
benzaldehyde
ring). Strongly
shielded by the
lone pair
donation
(resonance).

3.35 - 3.40

Singlet (s)

3H

N-CH₃

The N-Methyl
group. Distinctly
sharp. Its
position confirms
the tertiary amine
structure.

2.15 - 2.25

Singlet (s)

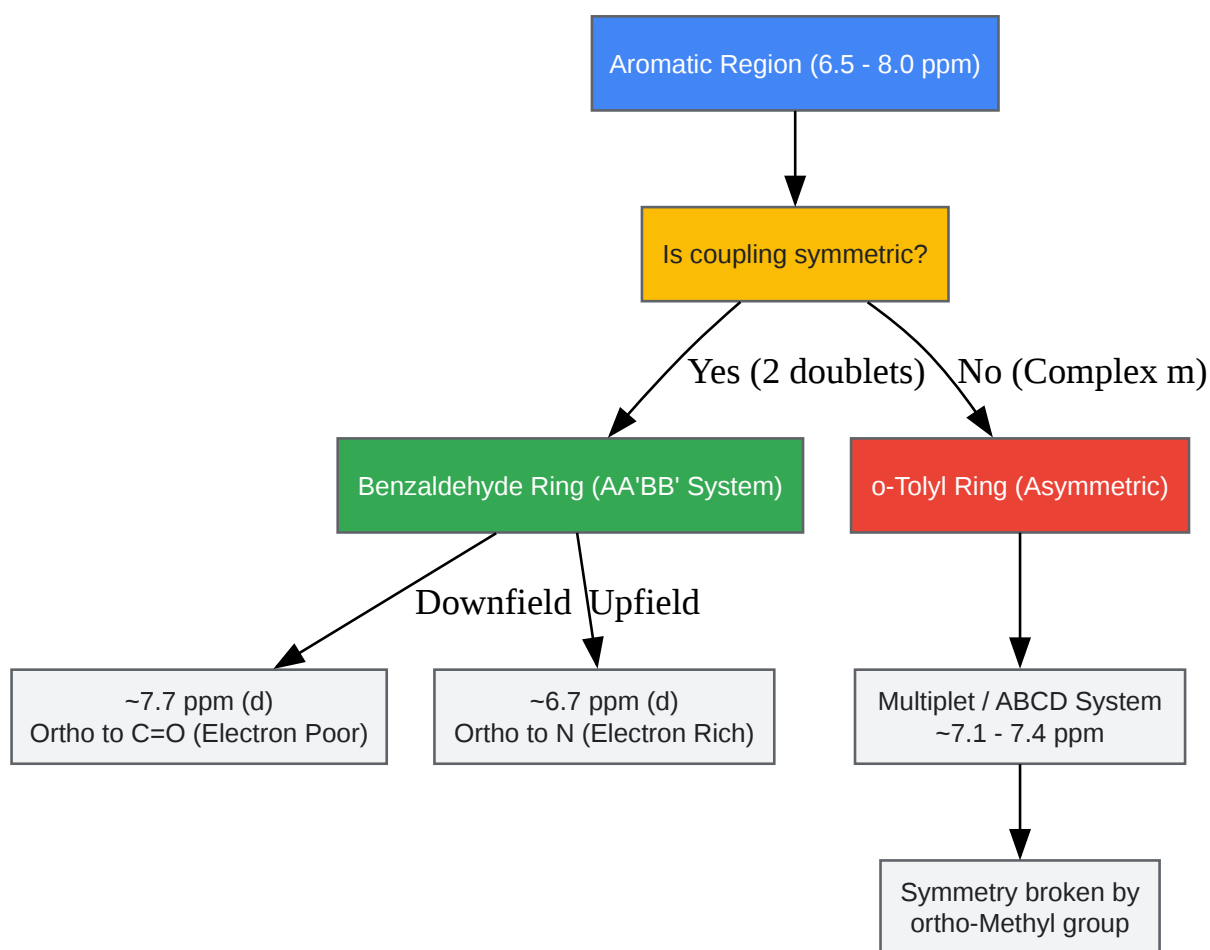
3H

Ar-CH₃

The ortho-methyl
group on the tolyl
ring. Slightly
upfield of a
standard aryl-
methyl due to
shielding from
the twisted N-aryl
system.

Structural Logic Flow (Visualization)

The following diagram illustrates the decision tree used to assign the aromatic region, distinguishing the symmetric benzaldehyde ring from the asymmetric o-tolyl ring.



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Caption: Logic flow for deconvoluting the aromatic region. The symmetry of the benzaldehyde ring contrasts sharply with the complex splitting of the o-tolyl substituent.

Comparative Performance Analysis

To understand the utility of **4-(Methyl(o-tolyl)amino)benzaldehyde**, we must compare it to its primary alternatives. The choice of molecule dictates the solubility and electronic properties of the final material.

Comparison Table: Structural & Spectral Properties

Feature	Product: o-Tolyl Analog	Alternative A: DMABA	Alternative B: Diphenyl Analog
Structure	4-(Methyl(o-tolyl)amino)-	4-(Dimethylamino)-	4-(Diphenylamino)-
Steric Profile	Twisted (High)	Planar (Low)	Bulky (Medium)
Aldehyde Shift	~9.74 ppm	~9.72 ppm	~9.78 ppm
N-Substituent Shift	N-Me: ~3.38 ppm	N-Me: ~3.05 ppm	N/A (Aromatic only)
Solubility (Org)	High (due to twist)	Moderate	Low (crystallizes easily)
Primary Use	OLEDs (prevents stacking)	Ehrlich's Reagent / Dyes	Hole Transport Materials

Critical Analysis

- The "Twist" Effect: In DMABA (Alternative A), the N-Me groups allow the molecule to sit perfectly planar. This maximizes conjugation but leads to aggregation in solid-state devices (fluorescence quenching). The Product (o-tolyl) introduces a methyl group at the ortho position of the donor ring. This sterically clashes with the N-Methyl group, forcing the o-tolyl ring to rotate ~40-60° out of plane.
- NMR Evidence of Twist: You will observe that the N-Methyl signal in the o-tolyl derivative (~3.38 ppm) is downfield compared to DMABA (~3.05 ppm). This deshielding is a signature of the changed electronic environment and the anisotropy of the twisted aryl ring.

Experimental Protocol: Synthesis & Purification

The presence of impurity peaks in the 2.5–3.0 ppm range often indicates incomplete Vilsmeier-Haack formylation.

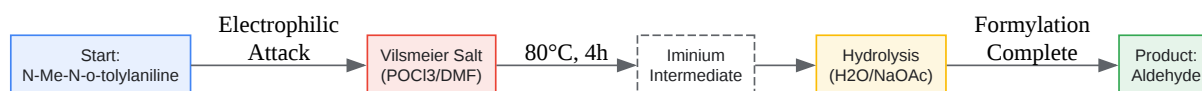
Synthesis Workflow (Vilsmeier-Haack)[1][2][3]

- Reagent Formation: Cool DMF (3 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form).

- Addition: Dissolve N-methyl-N-o-tolylaniline in DMF and add to the salt.
- Heating: Heat to 80°C for 4 hours. Note: The o-tolyl group reduces reactivity compared to dimethylaniline; extended time is required.
- Hydrolysis: Pour into ice water/NaOAc. The iminium intermediate hydrolyzes to the aldehyde.
- Workup: Extract with DCM, wash with NaHCO₃.

Impurity Profiling (Troubleshooting NMR)

- Peak at ~2.9 ppm & ~8.0 ppm: Residual DMF.
- Peak at ~3.0-3.1 ppm: Unreacted starting material (N-methyl-N-o-tolylaniline). The aldehyde peak at 9.7 ppm must be integrated against the N-Me peak to confirm full conversion.
- Broad singlet ~10-11 ppm: Benzoic acid derivative (oxidation of aldehyde).



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Caption: Vilsmeier-Haack pathway. The steric bulk of the o-tolyl group requires strict temperature control (80°C) to ensure the intermediate forms fully.

References

- BenchChem Technical Support. (2025).^{[1][2]} 4-[4-(Dimethylamino)phenyl]benzaldehyde Synthesis & Vilsmeier-Haack Optimization.
- Oregon State University. (2022). 1H NMR Chemical Shift Tables and Solvent Impurities.
- Royal Society of Chemistry. (2010). NMR Chemical Shifts of Trace Impurities in Common Laboratory Solvents.

- ChemicalBook. (2024). 4-(N,N-Diphenylamino)benzaldehyde Spectral Data.
- National Institutes of Health (PMC). (2000). Steric inhibition of resonance: a revision and quantitative estimation.

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